N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound featuring a benzodioxol moiety linked via a thioacetamide bridge to a substituted imidazole ring. The compound’s molecular formula is inferred to be approximately C₁₈H₁₇N₃O₃S, with a molecular weight exceeding 347 g/mol (based on structural analogs) . Its synthesis likely involves coupling a bromoacetamide derivative with a thiol-containing imidazole precursor under basic conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-7-14(2)9-16(8-13)23-6-5-21-20(23)27-11-19(24)22-15-3-4-17-18(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOXWRNLGTXKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The benzodioxole and imidazole intermediates are then coupled using a sulfanylacetamide linker. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group, potentially leading to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and reduced imidazole derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a candidate for drug development due to its potential as an inhibitor of specific enzymes or receptors. Research indicates several areas of interest:
- Anticonvulsant Activity: Similar compounds have demonstrated the ability to modulate neuronal excitability and protect against seizure activity. Studies suggest that derivatives of imidazole and benzodioxole could be effective in treating epilepsy.
- Antifungal Properties: Some related compounds exhibit antifungal activity by inhibiting the growth of pathogenic fungi. The benzodioxole component may enhance this effect, making it a candidate for antifungal drug development.
- Neuroprotective Effects: The compound's potential neuroprotective effects are linked to its ability to mitigate oxidative stress and excitotoxicity in neuronal cultures. Preclinical models have shown promising results in protecting neurons from damage.
Materials Science
In materials science, the unique structural properties of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may lead to the development of novel materials with specific electronic or optical properties. Its ability to engage in π-π stacking interactions and hydrogen bonding could be exploited in creating advanced materials for electronic applications.
Biological Studies
The compound can serve as a probe in biological studies to investigate various processes:
- Enzyme Activity: By interacting with specific molecular targets such as enzymes or receptors, the compound can help elucidate mechanisms of action in biological systems.
- Protein Interactions: Its structural features allow it to study protein-ligand interactions, which are crucial for understanding biological pathways and developing therapeutic strategies.
Industrial Applications
In industrial contexts, this compound may find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. The optimization of synthetic routes can enhance yield and scalability for commercial production.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and imidazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target proteins. The sulfanylacetamide group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The target compound’s imidazole core distinguishes it from benzimidazole (e.g., W1 in ) and oxadiazole derivatives (e.g., 8a-w in –6). Key differences include:
- Imidazole vs. However, the imidazole in the target compound may offer better solubility and metabolic stability due to reduced ring rigidity .
- Imidazole vs. Oxadiazole : Oxadiazoles (e.g., 8a-w ) act as bioisosteres for ester or amide groups, improving metabolic resistance. Replacing oxadiazole with imidazole in the target compound could alter electron density and hydrogen-bonding capacity, affecting target binding .
Substituent Effects
- Cyclopropyl and Hydroxymethyl (BG17053) : Cyclopropyl may enhance metabolic stability, while hydroxymethyl could facilitate hydrogen bonding .
- 2,4-Dinitrophenyl (W1) : Electron-withdrawing groups may reduce bioavailability but increase electrophilic reactivity, relevant for covalent inhibition .
Physicochemical and Pharmacokinetic Properties
The target compound’s higher lipophilicity (due to dimethylphenyl) may favor tissue penetration but hinder aqueous solubility, necessitating formulation adjustments.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxole moiety and an imidazole ring linked by a sulfanyl group. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors. The structural characterization is essential for understanding its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticonvulsant Activity : Studies have shown that compounds with similar structures can possess anticonvulsant properties. For instance, derivatives of imidazole and benzodioxole have been evaluated for their ability to modulate neuronal excitability and protect against seizure activity .
- Antifungal Properties : Some related compounds have demonstrated antifungal activity by inhibiting the growth of pathogenic fungi, suggesting that the benzodioxole component may contribute to this effect .
- Neuroprotective Effects : The compound's potential neuroprotective effects are linked to its ability to mitigate oxidative stress and excitotoxicity in neuronal cultures, as seen in various preclinical models .
Anticonvulsant Activity
A study on structurally related compounds found that modifications at specific positions influenced their efficacy in seizure models. For example, certain derivatives showed significant protection in pentylenetetrazole-induced seizures, indicating potential for therapeutic applications in epilepsy management .
| Compound | Model Used | ED50 (mg/kg) | Protection Rate (%) |
|---|---|---|---|
| Compound A | PTZ | 20 | 100 |
| Compound B | Strychnine | 15 | 80 |
Antifungal Activity
In vitro studies have assessed the antifungal efficacy of related compounds against Candida species. These studies indicate a correlation between structural features and antifungal potency.
| Compound | Minimum Inhibitory Concentration (MIC) | Fungal Species |
|---|---|---|
| Compound C | 8 µg/mL | Candida albicans |
| Compound D | 16 µg/mL | Aspergillus niger |
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to affect sodium channels' inactivation properties, which is crucial for anticonvulsant activity .
- Oxidative Stress Reduction : The benzodioxole structure may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
